Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a carboxylate ester, and a substituted phenyl group
Scientific Research Applications
Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s functional groups make it a versatile building block for complex organic molecules.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Amidation: The formation of the amide bond involves reacting an amine with an acyl chloride or anhydride.
Esterification: The final step involves esterification to introduce the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperidine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines are typical products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of the amide and ester groups allows for hydrogen bonding and other interactions that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Ethyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Propyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4/c1-11-13(18)4-3-5-14(11)20-16(23)15(22)19-10-12-6-8-21(9-7-12)17(24)25-2/h3-5,12H,6-10H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZZLXRSIXCNBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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